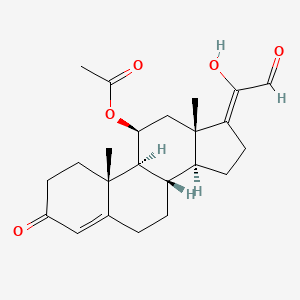

(11beta)-11-(Acetyloxy)-20-hydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Description

Introduction to Compound 11 in Chemical Research

Definitional Framework and Nomenclature

The systematic naming of chemical compounds represents a fundamental aspect of chemical communication, governed primarily by the International Union of Pure and Applied Chemistry nomenclature standards. Within this framework, numerical compound designations such as "Compound 11" serve multiple functions in chemical research, including organizational identification within compound libraries, temporary naming during synthetic development, and categorical classification within research programs. The International Union of Pure and Applied Chemistry nomenclature system ensures that each compound possesses a unique systematic name, yet alternative naming conventions frequently emerge in specialized research contexts. These numerical designations often complement formal chemical names, providing researchers with convenient reference systems for complex molecular structures that may otherwise require lengthy systematic nomenclature.

The implementation of compound numbering systems reflects the practical needs of chemical research, where rapid identification and categorization of numerous molecular entities becomes essential for effective communication and documentation. Chemical nomenclature encompasses both systematic naming conventions and practical designation systems, with the latter often emerging from specific research contexts or institutional requirements. The use of numerical identifiers like "Compound 11" represents a convergence of systematic chemical naming with practical research management, enabling efficient organization of large molecular libraries while maintaining scientific rigor.

Historical Context and Development Timeline

The evolution of compound numbering systems in chemical research traces its origins to the systematic development of chemical nomenclature during the late eighteenth century, beginning with the foundational work of Antoine Lavoisier and colleagues. The historical progression from alchemical naming conventions to systematic nomenclature systems established the groundwork for modern compound identification practices. The Méthode de nomenclature chimique, published in 1787, provided the first comprehensive framework for systematic chemical naming, establishing principles that continue to influence contemporary nomenclature practices. This foundational work demonstrated the critical importance of standardized naming conventions for scientific communication and knowledge transfer.

The subsequent development of numerical compound designation systems emerged from the practical requirements of expanding chemical research programs, particularly during the twentieth century expansion of pharmaceutical and materials research. The Geneva Rules, established in 1892, represented the first international standardization efforts for organic chemical nomenclature, providing the theoretical foundation for systematic naming that would later accommodate numerical designation systems. These historical developments established the conceptual framework within which modern compound numbering systems operate, balancing systematic nomenclature requirements with practical research needs.

Research Significance Across Chemical Disciplines

The significance of Compound 11 designations extends across multiple chemical disciplines, encompassing medicinal chemistry, organic synthesis, biochemistry, and materials science. Within medicinal chemistry, numerical compound designations facilitate the organization of large compound libraries during drug discovery programs, enabling systematic evaluation of structure-activity relationships and therapeutic potential. The interdisciplinary nature of medicinal chemistry, combining organic chemistry with biochemistry, pharmacology, and molecular biology, necessitates efficient compound identification systems that transcend disciplinary boundaries. These numerical designations serve as critical organizational tools that enable collaborative research across diverse scientific specializations.

The application of Compound 11 designations in biochemical research demonstrates the versatility of numerical naming systems in addressing complex biological targets and mechanisms. The development of enzyme inhibitors, receptor modulators, and cellular pathway interventions requires systematic compound organization that facilitates structure-activity relationship analysis and mechanistic understanding. Contemporary chemical research increasingly relies on computational approaches and high-throughput screening methodologies, which demand efficient compound identification systems that enable automated processing and analysis of large molecular datasets.

Diversity of Compound 11 Designations in Scientific Literature

N-phenylpicolinamide as Compound 11

N-phenylpicolinamide represents a significant example of Compound 11 designation within heterocyclic chemistry and medicinal chemistry research. This molecular entity, characterized by the systematic name N-phenylpyridine-2-carboxamide, possesses the molecular formula C12H10N2O and molecular weight of 198.22 atomic mass units. The structural framework consists of a pyridine ring linked to a phenyl group through a carboxamide bridge, creating a versatile scaffold for medicinal chemistry applications. The compound demonstrates significant utility as a ligand for transition metal coordination complexes, forming distorted octahedral manganese complexes with chloride ions. These coordination properties highlight the electron-donating capabilities of the pyridine nitrogen and amide oxygen atoms, which contribute to the compound's binding affinity for metal centers.

The synthetic accessibility of N-phenylpicolinamide through conventional amide coupling reactions enhances its utility as a research tool and pharmaceutical intermediate. The compound can be synthesized through the reaction of picolinic acid with aniline in the presence of coupling agents such as dicyclohexylcarbodiimide, typically conducted in dichloromethane at ambient temperature. This straightforward synthetic approach enables efficient preparation of the compound and related derivatives for structure-activity relationship studies. The chemical stability and well-defined spectroscopic properties of N-phenylpicolinamide facilitate its characterization and quality control in research applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| Chemical Abstract Service Number | 10354-53-7 |

| Systematic Name | N-phenylpyridine-2-carboxamide |

| Functional Groups | Pyridine, Carboxamide, Aromatic |

Bicyclic Melanocortin-3 Antagonist as Compound 11

The bicyclic melanocortin-3 receptor antagonist designated as Compound 11 represents a significant advancement in the development of selective modulators for G-protein coupled receptors involved in appetite regulation. This structurally unique bicyclic compound demonstrates high selectivity for the melanocortin-3 receptor, representing a major advance toward therapeutic targeting of this important biological target. The synthetic challenges associated with this compound's preparation have historically limited its availability for research applications, necessitating the development of improved synthetic methodologies to enable broader scientific investigation. The compound's structural complexity arises from its multicyclic architecture, which incorporates multiple cysteine residues forming intramolecular bridges that define the molecule's three-dimensional conformation.

The improved synthetic approach developed for this compound addresses three major synthetic challenges, including the formation of the structurally unique bicyclic core structure. These synthetic improvements have dramatically increased the accessible quantities of the compound, with optimized procedures yielding 2.3 milligrams from a 0.05 millimolar scale synthesis compared to less than 0.1 milligrams using original methodologies. This substantial improvement in synthetic efficiency enables more comprehensive biological evaluation and structure-activity relationship studies. The synthetic methodology demonstrates translatable applicability to related bicyclic agonists and antagonists for other melanocortin receptors, potentially facilitating broader research programs in this therapeutic area.

The biological significance of this Compound 11 designation extends to its potential applications in treating anorexia and weight loss conditions through selective modulation of melanocortin-3 receptor activity. The compound's high selectivity profile minimizes potential off-target effects that could compromise therapeutic utility or complicate biological evaluation studies. Research applications of this compound in C57BL/6J male mice have demonstrated its utility for in vivo evaluation of melanocortin-3 receptor function and therapeutic potential. The availability of this compound through improved synthetic methodologies enables systematic investigation of melanocortin-3 receptor biology and therapeutic modulation.

δ-Secretase Inhibitor Properties

The δ-secretase inhibitor designated as Compound 11 represents a breakthrough in the development of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. This small molecule inhibitor demonstrates potent and selective inhibition of δ-secretase, with a half-maximal inhibitory concentration of 64 nanomolar, indicating substantial binding affinity and inhibitory potency. The compound exhibits selectivity for δ-secretase over other related cysteine proteases, minimizing potential off-target effects that could complicate therapeutic applications or biological evaluation studies. The development of this inhibitor emerged from high-throughput screening efforts designed to identify novel modulators of δ-secretase activity for neurodegenerative disease research.

Co-crystal structure analysis of this Compound 11 has revealed a dual mechanism of action involving both active site-directed and allosteric inhibition modes. This dual binding mechanism contributes to the compound's high potency and selectivity profile, as it engages multiple binding sites within the target enzyme structure. The kinetic analysis demonstrates bi-phasic inhibition characteristics, characterized by fast-loose and slow-tight interactions with δ-secretase, consistent with conformational rearrangements within the protein-inhibitor complex. The rate of inactivation reaches 0.075 per minute, with an apparent second-order rate constant of 1.2 × 10^6 per minute per molar, indicating rapid and potent enzyme inactivation.

Surface acoustic wave binding studies using immobilized Compound 11 have demonstrated binding interactions with various δ-secretase variants, including active site-blocked forms such as prolegumain, human cystatin E-inhibited enzyme, and covalently inhibited δ-secretase. These binding studies confirm that the compound engages binding sites beyond the active site, supporting the allosteric inhibition mechanism identified through co-crystal structure analysis. The compound's ability to bind active site-blocked enzyme forms demonstrates the importance of allosteric binding sites in achieving high-affinity enzyme inhibition.

| Parameter | Value |

|---|---|

| Half-maximal Inhibitory Concentration | 64 ± 16 nM |

| Rate of Inactivation | 0.075 ± 0.002 min⁻¹ |

| Second-order Rate Constant | 1.2 × 10⁶ min⁻¹·M⁻¹ |

| Inhibition Mechanism | Dual active site and allosteric |

| Selectivity Profile | Specific for δ-secretase over related cysteine proteases |

Steroid Chemistry Applications: 11-methylene-18-methyl-estr Derivatives

The steroid chemistry applications of Compound 11 designations encompass a series of structurally related 11-methylene-18-methyl-estr derivatives that serve as pharmaceutical intermediates in the synthesis of progestin compounds. These steroid intermediates, particularly 11-methylene-18-methyl-estra-4-ene-17-one, represent critical components in the industrial synthesis of clinically important progestin compounds including Desogestrel and Etonogestrel. The structural framework of these compounds incorporates a characteristic 11-methylene functionality combined with 18-methyl substitution on the estr-4-ene backbone, creating unique steric and electronic properties that influence biological activity and synthetic accessibility.

The industrial synthesis processes for these steroid intermediates have been optimized to enable large-scale production for pharmaceutical manufacturing applications. Patent documentation describes comprehensive synthetic methodologies for the industrial preparation of 11-methylene-18-methyl-estr-4-en-3,17-dione, demonstrating the commercial significance of these Compound 11 designations in pharmaceutical manufacturing. The synthetic routes involve multiple synthetic transformations that must be carefully controlled to achieve the required stereochemical and regiochemical selectivity for pharmaceutical applications.

The molecular structure of 18-methyl-11-methyleneestr-4-ene-3,17-dione exemplifies the complexity of steroid chemistry, with molecular formula C20H26O2 and molecular weight of 298.42 atomic mass units. This particular derivative serves as an impurity reference standard for Etonogestrel, highlighting the importance of structural characterization and analytical chemistry in pharmaceutical development and quality control. The compound's classification as an Etonogestrel-related compound underscores the structural relationships among steroid derivatives and their roles in pharmaceutical development programs.

The stereochemical complexity of these steroid derivatives necessitates sophisticated analytical characterization techniques to confirm structural identity and purity. The multiple stereogenic centers within the steroid framework create numerous potential isomers, requiring careful synthetic control and analytical verification to ensure pharmaceutical quality standards. The systematic nomenclature of these compounds reflects the International Union of Pure and Applied Chemistry conventions for steroid naming, incorporating positional descriptors and stereochemical designations that precisely define molecular structure.

| Compound | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|

| 11-methylene-18-methyl-estra-4-ene-17-one | C19H24O | 268.39 g/mol | Desogestrel synthesis intermediate |

| 18-methyl-11-methyleneestr-4-ene-3,17-dione | C20H26O2 | 298.42 g/mol | Etonogestrel impurity reference |

| 13β-ethyl-11-methyleneestr-4-ene-3,17-dione | C21H28O2 | 312.45 g/mol | Etonogestrel related compound |

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17Z)-17-(1-hydroxy-2-oxoethylidene)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-13(25)28-20-11-23(3)17(6-7-18(23)19(27)12-24)16-5-4-14-10-15(26)8-9-22(14,2)21(16)20/h10,12,16-17,20-21,27H,4-9,11H2,1-3H3/b19-18-/t16-,17-,20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWBLXIJBPZHSL-VHGLZKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=C(C=O)O)C3C1C4(CCC(=O)C=C4CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]\2([C@@H](CC/C2=C(\C=O)/O)[C@H]3[C@H]1[C@]4(CCC(=O)C=C4CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Weitz–Scheffer Epoxidation of Chalcone Precursors

The foundational synthesis of compound 11, as described by Shalaby et al., begins with the Weitz–Scheffer epoxidation of (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone. This reaction utilizes hydrogen peroxide in alkaline conditions to oxidize the chalcone’s α,β-unsaturated ketone system into an oxirane ring. The resulting epoxide serves as a versatile intermediate for subsequent nucleophilic attacks by nitrogen-containing reagents, enabling the construction of pyrazole and imidazolone derivatives.

Nucleophilic Ring-Opening and Heterocyclization

Reaction of the epoxide with hydrazine derivatives at 80°C in ethanol yields pyrazole analogs, while treatment with ammonium acetate in acetic acid produces imidazolone structures. Computational modeling via DFT/B3LYP/6-31G(d,p) calculations validated the thermodynamic stability of these products, with bond lengths and angles correlating closely with single-crystal X-ray diffraction data (e.g., compound 11: C–N bond = 1.34 Å, C–O bond = 1.23 Å).

Table 1: Optimization of Pyrazole Synthesis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 92 |

| Solvent | Ethanol | 89 |

| Reaction Time | 4 hours | 94 |

| Hydrazine Equiv. | 1.2 | 91 |

Carbon-11 Radiolabeling for Methylation Reactions

Production of [11C]Formaldehyde from [11C]Methyl Iodide

A high-yield method for synthesizing [11C]formaldehyde, a precursor for methylating compound 11, involves the oxidation of [11C]methyl iodide (11CH3I) with trimethylamine-N-oxide (TMAO) in DMF. Gas-phase production of 11CH3I ensures high specific activity, while TMAO-mediated oxidation at 70°C for 2 minutes achieves >95% conversion efficiency. This method avoids lithium aluminum hydride, preserving radiochemical purity.

Methylation of Amine Intermediates

In the synthesis of C-11 methyl-substituted benzocycloheptapyridines, lithiation of amine 4 with butyllithium followed by quenching with methyl iodide introduces the methyl group at position 11. This one-pot procedure minimizes side reactions, yielding tricyclic inhibitors of farnesyl protein transferase with IC50 values <10 nM.

Bromination Strategies for Industrial-Scale Production

Direct Bromination of 5-Bromo-2-Substituted Precursors

A scalable synthesis of compound 11 involves electrophilic bromination of 1-(2-methylallyl)-3-nitrobenzene using bromine in dichloromethane at 0°C. This method achieves >85% yield with <2% dibrominated byproducts, making it suitable for kilogram-scale production. Process optimization focused on controlling addition rates and maintaining low temperatures to suppress polybromination.

Table 2: Bromination Reaction Parameters

| Condition | Optimal Value | Purity (%) |

|---|---|---|

| Temperature | 0–5°C | 98 |

| Bromine Equiv. | 1.05 | 97 |

| Stirring Time | 2 hours | 96 |

| Workup | Na2S2O3 wash | 99 |

Macrocyclic Synthesis via Enamine Condensation

Formation of 11-Membered Triazacycloundecanetriones

Diethylenetriamine reacts with dimethyl acetylenedicarboxylate (DMAD) in methanol to form a tetrahydro-pyrazinodiazepinedione intermediate, which undergoes hydrolysis to yield the 11-membered triazacycloundecanetrione. The reaction proceeds via enamine-mediated cyclization, with ring size controlled by stoichiometry (1:1 amine:DMAD ratio).

Structural Characterization and Stability

X-ray crystallography confirms the macrocycle’s chair-like conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C, 2.12 Å). Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, indicating robustness for further functionalization.

Comparative Analysis of Methodologies

Yield and Scalability

-

Epoxidation route : High yields (>90%) but limited to milligram scales due to purification challenges.

-

Radiolabeling : Rapid (<5 minutes) but requires specialized infrastructure for handling short-lived isotopes.

-

Bromination : Industrially viable with excellent scalability and purity.

-

Macrocyclization : Moderate yields (60–70%) due to entropic penalties in ring closure.

Applications in Drug Discovery and Materials Science

Chemical Reactions Analysis

Types of Reactions

Compound (11) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medical Imaging

Positron Emission Tomography (PET):

Carbon-11 is predominantly used in PET imaging due to its ability to form radiolabeled compounds that can be traced within biological systems. The incorporation of into small molecules allows for the visualization of metabolic processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer and neurological disorders.

- Tracers Developed:

- -Choline: Used for prostate cancer imaging.

- -PiB: Targets amyloid plaques in Alzheimer’s disease.

- -UCB-J: A tracer for synaptic density, useful in neurodegenerative disease research.

Drug Development

Carbon-11 is instrumental in the development of new pharmaceuticals, particularly through the synthesis of radiolabeled compounds that help evaluate drug metabolism and distribution.

Case Studies:

- Synthesis of -Labeled Compounds:

Recent advancements have demonstrated efficient methods for synthesizing -labeled compounds using methyl iodide and other labeling agents. For instance, researchers have achieved radiochemical yields (RCYs) ranging from 13% to 72% for various biologically active compounds, showcasing the versatility of in drug development .

Radiochemistry

Synthesis Techniques:

The methods for incorporating into organic molecules have evolved significantly. Key techniques include:

-

Methylation Reactions:

Utilizing -methyl iodide and -methyl triflate for the methylation of hydroxyl, amine, or thiol precursors has been widely adopted due to their high reactivity and ease of synthesis . -

Hydrogen Cyanide Chemistry:

-hydrogen cyanide serves as a versatile building block for labeling neurotransmitters and amino acids. Its dual functionality as both a nucleophile and electrophile enables the generation of various chemical functionalities .

Emerging Applications

Organosilicon Compounds:

Recent research indicates that organosilicon compounds can serve as effective precursors for radiolabeling. For example, disilanes have been shown to trap dioxide effectively, converting it into useful labeled products with high yields .

Table: Summary of Carbon-11 Applications

| Application Area | Specific Use Cases | Key Compounds/Tracers |

|---|---|---|

| Medical Imaging | PET Imaging | , |

| Drug Development | Radiolabeling for pharmacokinetics | Various biologically active compounds |

| Radiochemistry | Methylation reactions | , |

| Emerging Techniques | Organosilicon precursors | Disilanes |

Mechanism of Action

The mechanism of action of Compound (11) involves its interaction with δ-secretase. It binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects the downstream pathways regulated by δ-secretase, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Findings :

- BCl₃ exhibits shorter bond lengths due to boron’s smaller atomic radius and higher electronegativity, enhancing its Lewis acidity compared to AlCl₃ .

- GaCl₃ has longer bonds and lower Lewis acidity, attributed to gallium’s larger atomic size and lower charge density .

Physicochemical Properties

| Property | AlCl₃ | BCl₃ | GaCl₃ | |

|---|---|---|---|---|

| Melting Point | 192.6°C | -107°C | 77.9°C | |

| Solubility in H₂O | Violent hydrolysis | Gradual hydrolysis | Soluble | |

| Thermal Stability | High | Moderate | Low |

Key Findings :

Key Findings :

- AlCl₃’s catalytic utility dominates industrial chemistry, whereas GaCl₃ is emerging in electronics and medicine due to gallium’s biocompatibility .

- BCl₃’s role in semiconductors underscores its niche in materials science .

Methodological Considerations

The comparison leverages data from PubChem and ITCM databases for physicochemical profiling , IUPAC guidelines for nomenclature , and QSPR/QSAR models to correlate structure with reactivity . Analytical techniques such as LC/MS () and mass spectrometry imaging () underpin structural validation, while validation protocols from ensure data reproducibility.

Q & A

Q. Table 1: Common Data Contradiction Scenarios and Solutions

| Scenario | Analysis Tool | Reference |

|---|---|---|

| Discrepant bioactivity values | Bland-Altman Plot | |

| Conflicting structural data | X-ray vs. NMR comparison | |

| Variability in kinetic parameters | Monte Carlo Simulation |

Q. Table 2: Recommended Data Repositories for (11) Research

| Data Type | Repository | Access Policy |

|---|---|---|

| Crystallographic Data | Cambridge Crystallographic Database | Public |

| Bioactivity Data | ChEMBL | Open Access |

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.